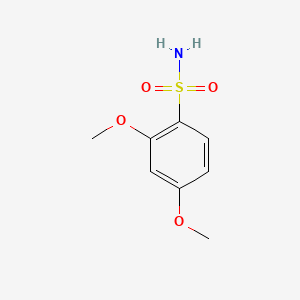

2,4-Dimethoxybenzenesulfonamide

Übersicht

Beschreibung

2,4-Dimethoxybenzenesulfonamide is a chemical compound that is structurally related to various benzenesulfonamide derivatives. While the specific compound is not directly studied in the provided papers, related compounds with dimethoxybenzene and sulfonamide groups have been investigated for their potential applications in pharmacology, as well as their physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of primary amines and sulfonyl chlorides. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, which can then be alkylated to give N, N-disubstituted sulfonamides . This suggests that a similar approach could be used for the synthesis of this compound, although the specific details would depend on the desired substituents and the reactivity of the methoxy groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic techniques. For example, the molecular conformation and vibrational analysis of nitrobenzenesulfonamides have been presented using FT-IR, FT-Raman, and DFT quantum chemical calculations . These studies provide insights into the effects of substituents on the benzene ring and the characteristic vibrational bands. Similarly, the structure of this compound could be analyzed to understand the influence of the methoxy groups on the molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the cation radical of 2-chloro-1,4-dimethoxybenzene has been shown to mediate the oxidation of anisyl alcohol by lignin peroxidase . This indicates that the dimethoxybenzenesulfonamide derivatives could participate in similar redox reactions, depending on the electronic effects of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are crucial for their potential applications. For example, the solubility of a sulfonamide-based HIF-1 pathway inhibitor was found to be poor, necessitating formulation development for its use as an anti-cancer agent . The vibrational spectroscopic properties of nitrobenzenesulfonamides have been characterized to understand their molecular conformations . These studies highlight the importance of understanding the physical and chemical properties of this compound for its potential use in various applications.

Wissenschaftliche Forschungsanwendungen

1. Cancer Research and Therapeutic Applications

- Hypoxia Inducible Factor-1 Pathway Inhibitor : A study by Mun et al. (2012) in Bioorganic & Medicinal Chemistry discovered that a related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, acts as a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor. This has implications in antagonizing tumor growth in cancer models, showcasing potential therapeutic applications in oncology (Mun et al., 2012).

2. Sensor Development

- Heavy Metal Sensors : Sheikh et al. (2016) in the Journal of Organometallic Chemistry reported the development of a highly efficient Co2+ ions sensor based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS). This highlights the compound's application in environmental monitoring and health-care fields (Sheikh et al., 2016).

3. Supramolecular Chemistry

- Crystal Structures and Pharmacological Activities : Research by Shakuntala et al. (2017) in Acta Crystallographica Section C explored the crystal structures and pharmacological activities of N-aryl-2,5-dimethoxybenzenesulfonamides. This work underscores the importance of these compounds in understanding molecular interactions and designing new drugs (Shakuntala et al., 2017).

4. Material Science and Corrosion Inhibition

- Piperidine Derivatives on Corrosion of Iron : Kaya et al. (2016) in the Journal of the Taiwan Institute of Chemical Engineers studied the adsorption and corrosion inhibition properties of piperidine derivatives, including those with a dimethoxybenzenesulfonamide component, on iron. This research is vital for understanding corrosion processes and developing new corrosion inhibitors (Kaya et al., 2016).

5. Antimicrobial and Antitubercular Agents

- Antimycobacterial Agents : A study by Malwal et al. (2012) in the Journal of Medicinal Chemistry reported the synthesis of 2,4-dinitrophenylsulfonamides with potent inhibitory effects against Mycobacterium tuberculosis. This suggests potential applications in developing new antimycobacterial therapies (Malwal et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

2,4-Dimethoxybenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, are believed to inhibit the activity of carbonic anhydrase and dihydropteroate synthetase . By inhibiting these enzymes, sulfonamides can disrupt the balance of fluid in the body, impair eye function, and interfere with the synthesis of folate, a vital nutrient for cell growth and division .

Biochemical Pathways

The primary biochemical pathways affected by sulfonamides are those involving carbonic anhydrase and dihydropteroate synthetase . Inhibition of carbonic anhydrase can disrupt fluid balance and eye function, while inhibition of dihydropteroate synthetase can interfere with folate synthesis, affecting cell growth and division .

Pharmacokinetics

Sulfonamides are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can affect the bioavailability of the compound, influencing its therapeutic efficacy .

Biochemische Analyse

Biochemical Properties

2,4-Dimethoxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exert potent cytotoxicity and energetic stress on tumor cells while largely sparing non-cancerous human cells . In tumor cells, it stimulates glycolysis and accelerates glucose consumption, leading to a decrease in intracellular ATP levels . This triggers the activation of AMP-activated protein kinase (AMPK) and diminishes the mammalian target of rapamycin complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inducing energetic stress and cytotoxicity in tumor cells . This compound stimulates glycolysis, accelerates glucose consumption, and reduces intracellular ATP levels, which activates AMPK and diminishes mTORC1 and HIF-1 signaling . These effects result in the suppression of primary tumor growth, inhibition of distant metastases, and extension of survival in mouse models of breast and lung cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. It binds to and activates AMPK, leading to the inhibition of mTORC1 and HIF-1 signaling pathways . This results in the suppression of tumor growth and metastasis. Additionally, the compound’s ability to stimulate glycolysis and accelerate glucose consumption further contributes to its cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained cytotoxic effects on tumor cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses tumor growth and inhibits metastasis without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and potential damage to non-cancerous cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions introduce hydrophilic groups, facilitating its excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability . Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within cells can influence its interactions with biomolecules and its overall biological effects

Eigenschaften

IUPAC Name |

2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHCDRVTMABICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424260 | |

| Record name | 2,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51770-71-9 | |

| Record name | 2,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

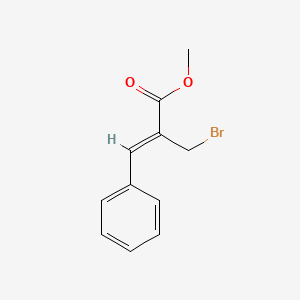

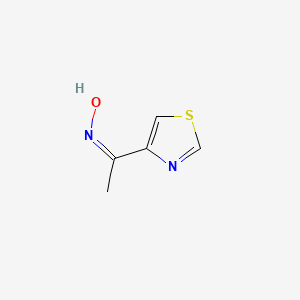

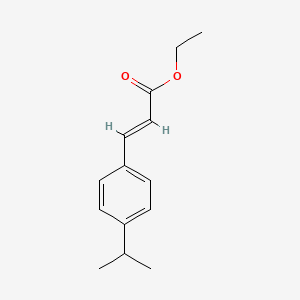

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

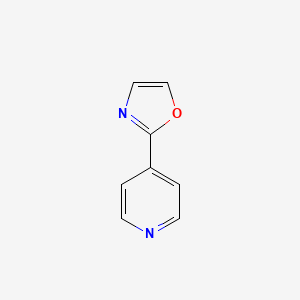

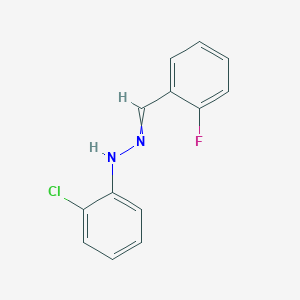

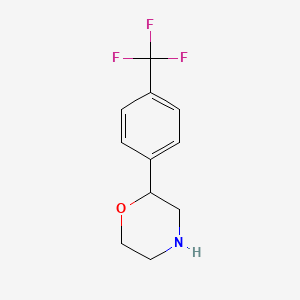

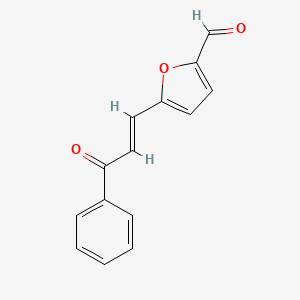

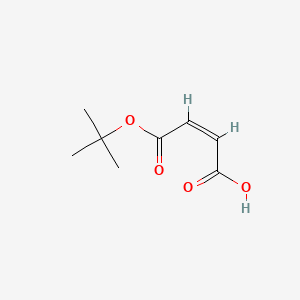

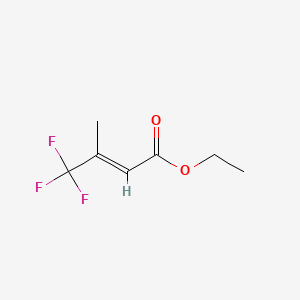

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)